molecular formula C11H13IO2 B6210145 3-(4-iodophenyl)-3-methylbutanoic acid CAS No. 872783-69-2

3-(4-iodophenyl)-3-methylbutanoic acid

Cat. No. B6210145
CAS RN: 872783-69-2
M. Wt: 304.1
InChI Key:
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Description

3-(4-iodophenyl)-3-methylbutanoic acid, also known as 3-iodo-4-methylbenzoic acid, is an organic compound from the group of carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C8H8IO2 and a molecular weight of 275.09 g/mol. This compound is a useful reagent in organic synthesis and has an array of applications in the scientific research field. It is also used in the development of new drugs and in laboratory experiments.

Scientific Research Applications

3-(4-iodophenyl)-3-methylbutanoic acid is widely used in scientific research. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the development of new drugs, as it can be used to modify the structure of existing drugs. In addition, it is used in the study of enzyme kinetics and in the determination of enzyme activity.

Mechanism of Action

3-(4-iodophenyl)-3-methylbutanoic acid is an inhibitor of several enzymes, including cytochrome P450 enzymes, fatty acid amide hydrolase, and monoamine oxidase. It works by binding to the active site of the enzyme, blocking the enzyme from binding to its substrate and inhibiting its activity. As a result, the enzyme’s activity is decreased, leading to a decrease in the production of the end product.
Biochemical and Physiological Effects
3-(4-iodophenyl)-3-methylbutanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain hormones, such as cortisol, and to decrease the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, it has been found to decrease the production of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-(4-iodophenyl)-3-methylbutanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. In addition, it is a relatively safe reagent, as it is not toxic and does not cause any significant side effects. However, it is important to note that it can be difficult to control the amount of product that is produced in a reaction, as the reaction conditions can affect the yield.

Future Directions

The potential future directions for 3-(4-iodophenyl)-3-methylbutanoic acid include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors of enzymes and hormones. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

3-(4-iodophenyl)-3-methylbutanoic acid can be synthesized using two main methods. The first method involves the reaction of 4-iodophenol with 3-methylbutan-1-ol in the presence of a strong base, such as sodium hydroxide. The second method involves the reaction of 4-iodophenol with 3-methylbutanal in the presence of a strong acid, such as sulfuric acid. Both methods yield the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-iodophenyl)-3-methylbutanoic acid involves the introduction of an iodine atom onto a phenyl ring, followed by the addition of a methyl group and a carboxylic acid group onto a butane chain.", "Starting Materials": [ "4-iodophenol", "3-methyl-1-butene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sulfuric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone", "Hydrochloric acid", "Sodium carbonate", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium iodide", "Sodium nitrite", "Copper sulfate", "Sodium sulfite", "Sodium thiosulfate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Acetone" ], "Reaction": [ "1. Bromination of 4-iodophenol with bromine in the presence of sulfuric acid to yield 4-bromo-iodobenzene", "2. Alkylation of 4-bromo-iodobenzene with 3-methyl-1-butene in the presence of sodium hydroxide to yield 3-(4-bromo-iodophenyl)-3-methylbutene", "3. Hydrolysis of 3-(4-bromo-iodophenyl)-3-methylbutene with sodium hydroxide to yield 3-(4-iodophenyl)-3-methylbutanol", "4. Oxidation of 3-(4-iodophenyl)-3-methylbutanol with sodium chlorite and acetic acid to yield 3-(4-iodophenyl)-3-methylbutanal", "5. Conversion of 3-(4-iodophenyl)-3-methylbutanal to 3-(4-iodophenyl)-3-methylbutanoic acid via the following steps:", "5.1. Conversion of 3-(4-iodophenyl)-3-methylbutanal to 3-(4-iodophenyl)-3-methylbutanoic acid by reaction with chloroacetic acid and sodium hydroxide", "5.2. Reduction of the resulting 3-(4-iodophenyl)-3-methylbutanoic acid with sodium borohydride in the presence of acetic anhydride and pyridine", "5.3. Hydrolysis of the resulting ester with sodium hydroxide to yield 3-(4-iodophenyl)-3-methylbutanoic acid", "6. Purification of the final product by recrystallization from a suitable solvent such as methanol or ethanol" ] }

CAS RN

872783-69-2

Product Name

3-(4-iodophenyl)-3-methylbutanoic acid

Molecular Formula

C11H13IO2

Molecular Weight

304.1

Purity

95

Origin of Product

United States

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